Cas no 2137805-22-0 (1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine)

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine is a structurally unique bicyclic compound featuring a fused oxabicyclo[2.1.1]hexane scaffold coupled with a 1,2,3-triazol-4-amine moiety. This hybrid structure offers distinct advantages in medicinal chemistry and materials science due to its rigid, three-dimensional framework, which enhances binding selectivity and stability. The presence of the triazole amine group provides a versatile handle for further functionalization, making it valuable in click chemistry applications and as a building block for bioactive molecules. Its constrained geometry may also improve pharmacokinetic properties in drug design. The compound's synthetic accessibility and functional group compatibility further contribute to its utility in diverse research and industrial applications.
1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine structure
2137805-22-0 structure
Product Name:1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
CAS No:2137805-22-0
MF:C8H12N4O
MW:180.207080841064
CID:6232938
PubChem ID:165840406
Update Time:2025-10-05

1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
    • 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
    • EN300-1113702
    • 2137805-22-0
    • Inchi: 1S/C8H12N4O/c9-7-3-12(11-10-7)5-8-1-6(2-8)4-13-8/h3,6H,1-2,4-5,9H2
    • InChI Key: KQNOBDUWLCMFFD-UHFFFAOYSA-N
    • SMILES: O1CC2CC1(CN1C=C(N)N=N1)C2

Computed Properties

  • Exact Mass: 180.10111102g/mol
  • Monoisotopic Mass: 180.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 66Ų

1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine Pricemore >>

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Additional information on 1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine

Comprehensive Overview of 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0)

The compound 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive bicyclic and triazole moieties make it a promising candidate for various applications, particularly in the development of novel therapeutics. Researchers are increasingly exploring its potential as a pharmacophore due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.

In recent years, the demand for heterocyclic compounds like 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine has surged, driven by their versatility in drug design and bioconjugation. The compound's 2-oxabicyclo[2.1.1]hexane scaffold is particularly noteworthy, as it offers enhanced stability and bioavailability compared to traditional linear structures. This feature aligns with the growing trend in pharmaceutical research to develop next-generation small molecules with improved pharmacokinetic properties.

One of the most frequently searched topics related to this compound is its potential role in targeted therapy. With the rise of precision medicine, scientists are investigating how 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine can be tailored to address specific disease mechanisms. For instance, its triazol-4-amine group has been studied for its ability to form hydrogen bonds, a critical factor in enzyme inhibition and signal transduction modulation. These properties make it a compelling subject for cancer research and immunotherapy applications.

Another area of interest is the compound's synthetic accessibility. The click chemistry approach, which has revolutionized the synthesis of 1,2,3-triazole derivatives, is often employed to produce 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine. This method is highly efficient and compatible with green chemistry principles, reducing waste and energy consumption. As sustainability becomes a priority in chemical manufacturing, such synthetic strategies are gaining traction among researchers and industry professionals alike.

The compound's molecular weight and logP values further enhance its appeal for drug delivery systems. Its balanced hydrophilicity and lipophilicity allow for optimal membrane permeability, a key consideration in oral bioavailability studies. Additionally, its potential as a proteolysis-targeting chimera (PROTAC) component has sparked curiosity, given the increasing focus on protein degradation technologies in modern therapeutics.

In summary, 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0) represents a fascinating intersection of structural innovation and biological relevance. Its applications span from drug discovery to material science, making it a versatile tool for researchers. As the scientific community continues to uncover its full potential, this compound is poised to play a pivotal role in advancing cutting-edge therapies and sustainable chemical solutions.

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